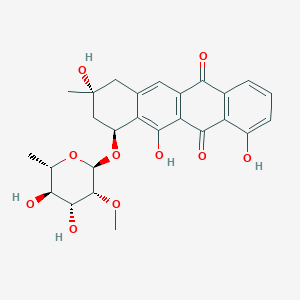

Aranciamycin A

Description

Properties

IUPAC Name |

(7S,9R)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-10-19(28)23(32)24(34-3)25(35-10)36-15-9-26(2,33)8-11-7-13-18(21(30)16(11)15)22(31)17-12(20(13)29)5-4-6-14(17)27/h4-7,10,15,19,23-25,27-28,30,32-33H,8-9H2,1-3H3/t10-,15-,19-,23+,24+,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMSUJGYKZLRC-ZCUANGBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Aranciamycin A from Streptomyces Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin A, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by actinomycetes of the genus Streptomyces. First isolated from Streptomyces echinatus, this compound has demonstrated notable biological activity, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, structure, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data available in the scientific literature.

Discovery and Isolation

Aranciamycin was first reported in 1970 by Keller-Schierlein and his team from the fermentation broth of Streptomyces echinatus.[1] More recently, this compound, along with novel analogs Aranciamycins I and J, was isolated from a marine-derived strain, Streptomyces sp. CMB-M0150.[2] The isolation of these compounds typically involves cultivation of the producing strain in a suitable fermentation medium, followed by extraction and chromatographic purification of the active principles.

Experimental Protocols

Note: The following protocols are generalized representations based on common practices for the isolation of secondary metabolites from Streptomyces and publicly available data. Specific details from the original publications were not fully accessible.

1.1.1. Fermentation of Streptomyces sp.

A typical fermentation process for the production of this compound would involve the following steps:

-

Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium and incubating for 2-3 days.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the medium is critical for optimal antibiotic production and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period of 7-14 days.

1.1.2. Extraction and Purification

The extraction and purification of this compound from the fermentation broth generally follows these steps:

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic secondary metabolites into the organic phase.

-

Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to achieve initial separation based on polarity and size.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using reverse-phase (e.g., C18) or normal-phase columns to obtain the pure compound.

-

Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Structural Elucidation

The definitive structure of Aranciamycin was determined by X-ray crystallography in 1993 by Schmidt-Bäse and colleagues. This compound, as an analog, shares the core anthracycline scaffold. The elucidation of its specific structure relies on a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₂₈O₁₂ |

| Molecular Weight | 544.5 g/mol |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including characteristic signals for aromatic protons, methoxy groups, and sugar moieties.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization states, aiding in the identification of the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

2.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Induces fragmentation of the molecule, and the resulting fragmentation pattern provides valuable information about the different structural components and their connectivity.

Biological Activity

This compound has been shown to exhibit moderate and selective cytotoxicity against Gram-positive bacteria and certain human cancer cell lines.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro cytotoxic activities of a mixture of Aranciamycins, including this compound, isolated from Streptomyces sp. CMB-M0150.[2]

| Cell Line/Organism | Assay Type | IC₅₀ (µM) |

| Bacillus subtilis | Cytotoxicity | >1.1 |

| Staphylococcus aureus | Cytotoxicity | >1.1 |

| Mycobacterium bovis (BCG) | Cytotoxicity | 0.7 - 1.7 |

| Human Colon Carcinoma (HCT-116) | Cytotoxicity | >7.5 |

| Human Breast Adenocarcinoma (MCF-7) | Cytotoxicity | >7.5 |

| Human Lung Carcinoma (NCI-H460) | Cytotoxicity | >7.5 |

Experimental Protocols for Cytotoxicity Assays

Note: The following is a generalized protocol for determining the IC₅₀ values of a compound against bacterial and cancer cell lines.

-

Cell Culture: Cancer cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Bacterial strains are grown in suitable broth.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound.

-

After a specified incubation period (e.g., 48-72 hours), a cell viability reagent (e.g., MTT, resazurin) is added.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Biosynthesis

This compound belongs to the anthracycline family of natural products, which are synthesized via a type II polyketide synthase (PKS) pathway in Streptomyces.

General Anthracycline Biosynthesis Pathway

The biosynthesis of the anthracycline core structure involves the following key steps:

-

Polyketide Chain Assembly: A minimal PKS complex iteratively condenses extender units (typically malonyl-CoA) to a starter unit (often propionyl-CoA) to form a linear polyketide chain.

-

Cyclization and Aromatization: A series of cyclases and aromatases catalyze the folding and cyclization of the polyketide chain to form the characteristic tetracyclic ring system of the anthracyclinone aglycone.

-

Tailoring Reactions: The aglycone undergoes a series of post-PKS modifications, including hydroxylations, methylations, and glycosylations, to produce the final bioactive anthracycline. The sugar moieties are typically derived from glucose-1-phosphate and are crucial for the biological activity of the molecule.

Biosynthesis Pathway Diagram

Caption: A generalized biosynthetic pathway for anthracyclines like this compound.

Conclusion

This compound, a polyketide antibiotic from Streptomyces, represents a valuable scaffold for further investigation in drug discovery. While the foundational knowledge of its discovery and structure has been established, a comprehensive understanding of its bioactivity, mechanism of action, and biosynthesis remains an area for future research. The detailed experimental protocols and quantitative data presented in this guide, compiled from the available literature, provide a solid starting point for researchers interested in exploring the therapeutic potential of this and related natural products. Further studies to elucidate the specific biosynthetic pathway and to conduct more extensive biological profiling are warranted to fully unlock the potential of this compound.

References

In-Depth Technical Guide: Isolation and Characterization of Aranciamycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Aranciamycin A, an anthracycline antibiotic. The information presented herein is compiled from scientific literature, offering detailed experimental protocols, structured data for clear comparison, and visualizations of key processes to aid in research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physicochemical properties, spectroscopic data, and biological activity.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂₇H₂₈O₁₂ |

| Molecular Weight | 544.5 g/mol |

| Appearance | Yellow Powder |

| Optical Rotation | [α]²⁰_D +14.0 (c 0.1, CHCl₃) |

| UV-Vis (MeOH) λₘₐₓ (nm) | 228, 256, 292, 432 |

| IR (KBr) νₘₐₓ (cm⁻¹) | 3422, 2925, 1729, 1621, 1455, 1287, 1088 |

| ¹H NMR (500 MHz, CDCl₃) | See Table 2 for detailed assignments |

| ¹³C NMR (125 MHz, CDCl₃) | See Table 3 for detailed assignments |

| HR-ESI-MS | m/z 545.1657 [M+H]⁺ (Calcd. for C₂₇H₂₉O₁₂, 545.1659) |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 5.20 | d | 3.5 |

| 4 | 3.65 | dd | 9.5, 3.5 |

| 5-OH | 12.50 | s | |

| 7-OH | 13.21 | s | |

| 8 | 7.28 | d | 8.0 |

| 9 | 7.65 | t | 8.0 |

| 10 | 7.52 | d | 8.0 |

| 12 | 12.15 | s | |

| 1'-H | 5.55 | d | 3.0 |

| 2'-H | 3.80 | m | |

| 3'-H | 3.60 | m | |

| 4'-H | 3.95 | m | |

| 5'-H | 4.25 | dq | 9.5, 6.0 |

| 6'-CH₃ | 1.35 | d | 6.0 |

| 2-CH₃ | 1.60 | s | |

| 3-OCH₃ | 3.68 | s | |

| 4'-OCH₃ | 3.50 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 208.0 | 1' | 99.5 |

| 2 | 75.0 | 2' | 70.5 |

| 3 | 78.0 | 3' | 80.0 |

| 4 | 68.0 | 4' | 72.0 |

| 4a | 135.0 | 5' | 69.0 |

| 5 | 162.0 | 6' | 18.0 |

| 5a | 112.0 | 2-CH₃ | 25.0 |

| 6 | 187.0 | 3-OCH₃ | 58.0 |

| 6a | 138.0 | 4'-OCH₃ | 57.0 |

| 7 | 161.0 | ||

| 7a | 115.0 | ||

| 8 | 120.0 | ||

| 9 | 137.0 | ||

| 10 | 118.0 | ||

| 10a | 133.0 | ||

| 11 | 182.0 | ||

| 11a | 110.0 | ||

| 12 | 157.0 | ||

| 12a | 115.0 |

Table 4: Biological Activity of this compound

| Assay Type | Cell Line / Strain | IC₅₀ / MIC (µM) |

| Cytotoxicity | SW620 (human colorectal adenocarcinoma) | >30 |

| HepG2 (human hepatocellular carcinoma) | >30 | |

| NCI-H460 (human large cell lung cancer) | >30 | |

| Antimicrobial Activity | Bacillus subtilis (ATCC 6633) | 3.3 |

| Staphylococcus aureus (ATCC 25923) | >30 | |

| Escherichia coli (ATCC 25922) | >30 | |

| Pseudomonas aeruginosa (ATCC 27855) | >30 | |

| Candida albicans (ATCC 90028) | >30 | |

| Mycobacterium bovis (BCG) | 1.7 |

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound.

Fermentation of Streptomyces sp. (CMB-M0150)

-

Strain Isolation: The producing strain, Streptomyces sp. (CMB-M0150), was isolated from a marine sediment sample.

-

Seed Culture: A portion of the glycerol stock of the strain is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 broth). The culture is incubated at 28 °C for 3 days on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5% v/v) is used to inoculate a 2 L production flask containing 1 L of production medium (e.g., a modified Bennett's medium).

-

Fermentation Conditions: The production culture is incubated at 28 °C for 7-10 days with continuous agitation at 200 rpm.

-

Monitoring: The production of this compound can be monitored by HPLC analysis of small aliquots of the culture broth.

Extraction and Purification of this compound

-

Harvesting: After the fermentation period, the culture broth is harvested and centrifuged to separate the mycelium from the supernatant.

-

Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelium is also extracted with ethyl acetate. The organic extracts are combined.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol in dichloromethane).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) and HPLC to identify those containing this compound.

-

Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to determine the absorption maxima.

-

Infrared Spectroscopy: The IR spectrum is recorded using a KBr pellet to identify characteristic functional groups.

-

Optical Rotation: The specific rotation is measured in chloroform.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Proposed mechanism of action for this compound as an anthracycline antibiotic.

Unraveling the Molecular Architecture of Aranciamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Aranciamycin A, an anthracycline antibiotic. By detailing the experimental protocols and presenting key quantitative data, this document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Initial Characterization

This compound is a natural product isolated from the fermentation broth of the bacterium Streptomyces echinatus. The initial elucidation of its structure was reported by Keller-Schierlein and his team in 1970. The isolation process involves extraction of the mycelium followed by chromatographic purification.

Experimental Protocol: Isolation of this compound

A general protocol for the isolation of this compound from Streptomyces echinatus is as follows:

-

Fermentation: Streptomyces echinatus is cultured in a suitable nutrient medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The mycelium is separated from the culture broth by filtration or centrifugation. The mycelial cake is then extracted with an organic solvent, such as acetone or methanol, to solubilize the antibiotic.

-

Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques. This typically includes column chromatography on silica gel or alumina, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis for Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, which provide detailed information about its molecular framework, functional groups, and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed on a purified sample of this compound. The sample is typically introduced into the mass spectrometer via electrospray ionization (ESI) or fast atom bombardment (FAB). The instrument is calibrated using a known standard to ensure accurate mass measurement.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₂₈O₁₂ |

| Molecular Weight | 544.5 g/mol |

| Monoisotopic Mass | 544.1581 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon and proton framework of the molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are utilized to assemble the complete structure.

Experimental Protocol: NMR Spectroscopy

A sample of pure this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments are then performed to establish correlations between protons and carbons.

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| Data unavailable in the provided search results. | Data unavailable in the provided search results. | Data unavailable in the provided search results. |

Note: The complete assignment of all proton and carbon signals requires the full dataset from the original publications, which was not available in the search results.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide valuable information about the chromophores and functional groups present in this compound.

Experimental Protocol: UV-Vis and IR Spectroscopy

For UV-Vis spectroscopy, a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared, and the absorbance is measured over the ultraviolet and visible range. For IR spectroscopy, the sample is typically prepared as a KBr pellet or a thin film, and the spectrum is recorded.

Table 3: UV-Vis and IR Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Absorptions |

| UV-Vis (in Methanol) | λmax at 232, 255, 292, 430 nm |

| IR (KBr) | νmax at 3450 (O-H), 1720 (C=O, ester), 1670 (C=O, quinone), 1620 (C=C, aromatic) cm⁻¹ |

Final Structure Confirmation by X-ray Crystallography

The definitive three-dimensional structure of this compound, including its absolute stereochemistry, was confirmed by single-crystal X-ray diffraction analysis, as reported by Schmidt-Bäse and colleagues in 1993.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.029 Å, b = 8.224 Å, c = 37.261 Å |

| Volume | 2460.4 ų |

| Z | 4 |

| Calculated Density | 1.470 g/cm³ |

Visualizing the Elucidation Process and Structure

The following diagrams illustrate the logical workflow of the structure elucidation process and the final confirmed chemical structure of this compound.

Caption: Logical workflow for the structure elucidation of this compound.

Caption: Chemical structure of this compound.

Biosynthesis of this compound

While a detailed experimental study on the biosynthesis of this compound was not found in the provided search results, as an anthracycline, its biosynthesis is expected to follow the general pathway for this class of compounds. This involves a type II polyketide synthase (PKS) for the formation of the aglycone core, followed by tailoring reactions such as glycosylation and methylation.

Caption: Proposed biosynthetic pathway for this compound.

This technical guide consolidates the key findings on the chemical structure elucidation of this compound. The combination of spectroscopic and crystallographic data has unequivocally established its molecular architecture, providing a solid foundation for further research into its biological activity and potential therapeutic applications.

Spectroscopic Scrutiny of Aranciamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Aranciamycin A, an anthracycline antibiotic. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of anthracycline-based therapeutic agents.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₆H₂₈O₁₀.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 501.1704 | 501.1709 |

| [M+Na]⁺ | 523.1523 | 523.1528 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands indicative of its functional groups.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretching |

| 2925 | C-H stretching (aliphatic) |

| 1710 | C=O stretching (ketone) |

| 1620 | C=C stretching (aromatic) |

| 1280 | C-O stretching (ether/phenol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed structural elucidation of this compound. The assignments are based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 3: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1-OH | 12.50 | s | |

| 4 | 7.80 | d | 7.5 |

| 5 | 7.65 | t | 8.0 |

| 6 | 7.25 | d | 8.5 |

| 8-OH | 4.10 | s | |

| 10ax | 2.90 | d | 18.5 |

| 10eq | 3.20 | d | 18.5 |

| 7 | 5.20 | br s | |

| 9 | 4.50 | br s | |

| 8-CH₃ | 1.40 | s | |

| 11-OH | 13.20 | s | |

| 1' | 5.50 | br s | |

| 2' | 4.00 | m | |

| 3' | 3.60 | m | |

| 4' | 3.40 | m | |

| 5' | 3.80 | m | |

| 6' | 1.30 | d | 6.0 |

| 2'-OCH₃ | 3.55 | s |

Table 4: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) |

| 1 | 162.0 |

| 2 | 110.0 |

| 3 | 135.0 |

| 4 | 120.0 |

| 4a | 133.0 |

| 5 | 137.0 |

| 6 | 118.0 |

| 6a | 156.0 |

| 7 | 69.0 |

| 8 | 76.0 |

| 9 | 210.0 |

| 10 | 45.0 |

| 10a | 112.0 |

| 11 | 161.0 |

| 11a | 115.0 |

| 12 | 187.0 |

| 12a | 182.0 |

| 8-CH₃ | 25.0 |

| 1' | 101.0 |

| 2' | 82.0 |

| 3' | 72.0 |

| 4' | 71.0 |

| 5' | 70.0 |

| 6' | 18.0 |

| 2'-OCH₃ | 58.0 |

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques as detailed below.

Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. Samples were dissolved in methanol and introduced into the mass spectrometer via direct infusion. Data were collected in positive ion mode.

Infrared Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. A thin film of the sample was prepared by dissolving a small amount of this compound in methanol and allowing the solvent to evaporate on a potassium bromide (KBr) disk. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were performed to achieve full structural assignment.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the relationship between the different spectroscopic techniques.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Caption: Relationship between different NMR experiments for structural elucidation.

The Enigmatic Pathway of Aranciamycin A: A Look into Anthracycline Biosynthesis in Actinomycetes

For researchers, scientists, and drug development professionals, understanding the biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. Aranciamycin A, an anthracycline antibiotic produced by actinomycetes such as Streptomyces echinatus, represents a molecule of interest due to its structural class, which includes potent anti-cancer agents. However, a comprehensive review of the current scientific literature reveals a significant gap in the detailed elucidation of the this compound biosynthetic pathway. While the producing organism is known, the specific gene cluster, the enzymatic cascade, and the regulatory networks governing its production remain largely uncharacterized in publicly accessible research.

This technical guide, therefore, aims to provide a foundational understanding by drawing parallels with the well-established biosynthesis of other aromatic polyketides and anthracyclines in actinomycetes. This generalized framework can serve as a valuable roadmap for future research endeavors aimed at isolating and characterizing the this compound biosynthetic machinery.

The General Blueprint: Aromatic Polyketide Synthesis

This compound, as an anthracycline, is classified as an aromatic polyketide. The biosynthesis of such compounds in actinomycetes is a complex process orchestrated by a cohort of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). The core of this machinery is a Type II Polyketide Synthase (PKS).

The Core Machinery: Type II Polyketide Synthase

The Type II PKS is a multi-enzyme complex that iteratively condenses simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to construct the polyketide backbone. The minimal PKS consists of:

-

Ketosynthase (KSα and KSβ): These enzymes catalyze the decarboxylative condensation of malonyl-CoA extender units with the growing polyketide chain. The KSβ subunit, also known as the chain length factor (CLF), plays a crucial role in determining the number of condensation cycles and thus the length of the polyketide chain.

-

Acyl Carrier Protein (ACP): This small, phosphopantetheinylated protein acts as a shuttle, carrying the growing polyketide chain and the extender units to the active sites of the other PKS enzymes.

The iterative action of the minimal PKS results in a highly reactive poly-β-keto chain that is tethered to the ACP. This linear intermediate is then subjected to a series of enzymatic modifications to yield the characteristic aromatic structure.

Tailoring the Scaffold: Post-PKS Modifications

Following the synthesis of the polyketide backbone, a suite of "tailoring enzymes" modifies the structure to generate the final, biologically active molecule. These enzymes are also encoded within the BGC and are responsible for the vast structural diversity observed among aromatic polyketides. Key tailoring reactions include:

-

Cyclization and Aromatization: Cyclases and aromatases catalyze the regioselective folding and subsequent dehydration and/or enolization reactions to form the polycyclic aromatic core.

-

Ketoreduction and Dehydration: Ketoreductases reduce specific keto groups to hydroxyls, which can then be removed by dehydratases to introduce double bonds.

-

Oxygenation: Oxygenases, often cytochrome P450 monooxygenases, introduce hydroxyl groups at specific positions on the aromatic scaffold.

-

Glycosylation: Glycosyltransferases attach sugar moieties to the aglycone core. These sugar units are often crucial for the biological activity of the antibiotic. The biosynthesis of these deoxysugars is a complex pathway in itself, involving a separate set of enzymes.

-

Methylation: Methyltransferases add methyl groups to hydroxyl or amino functionalities.

A Generalized Workflow for Investigating this compound Biosynthesis

For researchers aiming to elucidate the this compound biosynthetic pathway, a multi-pronged approach combining genomics, molecular biology, and analytical chemistry is required. The following workflow outlines the key experimental stages:

Experimental Protocols in Brief

While specific protocols for this compound are not available, the following provides a general overview of the methodologies commonly employed in the study of actinomycete secondary metabolism.

1. Genome Sequencing and Bioinformatic Analysis:

-

Methodology: High-quality genomic DNA is extracted from Streptomyces echinatus. Whole-genome sequencing is performed using next-generation sequencing platforms (e.g., Illumina, PacBio). The resulting sequence data is assembled and annotated. Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then used to mine the genome for putative secondary metabolite BGCs, specifically looking for Type II PKS gene clusters.

2. Gene Inactivation (Knockout Studies):

-

Methodology: A target gene within the putative this compound BGC is selected for inactivation. A knockout vector is constructed containing flanking regions of the target gene and a resistance marker. This vector is introduced into Streptomyces echinatus via conjugation or protoplast transformation. Homologous recombination leads to the replacement of the target gene with the resistance cassette. The resulting mutant is then cultured, and the fermentation broth is analyzed by HPLC and mass spectrometry to confirm the abolition of this compound production and potentially the accumulation of biosynthetic intermediates.

3. Heterologous Expression of the Gene Cluster:

-

Methodology: The entire putative this compound BGC is cloned into a suitable expression vector. This is often achieved using techniques such as Transformation-Associated Recombination (TAR) cloning in yeast or Gibson assembly. The resulting construct is then introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of this compound in the heterologous host confirms the identity and completeness of the cloned BGC.

4. Isolation and Structural Elucidation of Intermediates:

-

Methodology: Fermentation broths from gene knockout mutants or heterologous expression strains are extracted with organic solvents. The extracts are fractionated using chromatographic techniques (e.g., column chromatography, HPLC). The structures of isolated compounds are determined using spectroscopic methods, primarily NMR (1D and 2D) and high-resolution mass spectrometry.

5. In Vitro Enzyme Assays:

-

Methodology: Individual genes from the BGC are overexpressed in a suitable host (e.g., E. coli), and the corresponding enzymes are purified. The function of each enzyme is then tested in vitro by providing it with its predicted substrate and analyzing the reaction products by HPLC, mass spectrometry, or other analytical techniques.

Visualizing the Generalized Pathway

The following diagram illustrates a generalized biosynthetic pathway for an aromatic polyketide, which can serve as a conceptual model for the biosynthesis of this compound.

Concluding Remarks and Future Directions

While the specific details of this compound biosynthesis remain to be discovered, the established principles of aromatic polyketide synthesis in actinomycetes provide a robust framework for future investigations. The application of modern genomic and molecular biology techniques will undoubtedly pave the way for the elucidation of this enigmatic pathway. Unraveling the genetic and biochemical intricacies of this compound production will not only expand our fundamental knowledge of natural product biosynthesis but also open avenues for the engineered biosynthesis of novel anthracycline analogs with potentially improved therapeutic properties. The scientific community eagerly awaits further research that will shed light on the biosynthetic secrets of this intriguing molecule.

Physical and chemical properties of Aranciamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin A is a naturally occurring anthracycline antibiotic produced by Streptomyces species. As a member of the anthracycline class of compounds, it has garnered interest for its potential antitumor and antibiotic properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action, including its impact on cellular signaling pathways.

Physical and Chemical Properties

This compound is an orange solid with a high degree of purity, typically exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC).[1] It is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₁₀ | [1] |

| Molecular Weight | 500.49 g/mol | [1] |

| Appearance | Orange Solid | [1] |

| Purity | >95% (by HPLC) | [1] |

| Solubility | Soluble in methanol and DMSO | [1] |

| UV-Vis λmax | 226, 260, 433 nm | |

| Melting Point | Data not available |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound exhibits characteristic absorption maxima at 226, 260, and 433 nm, which are indicative of its anthracycline chromophore.

Infrared (IR) Spectroscopy: Specific experimental IR spectral data for this compound is not readily available in the public domain. However, the expected IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) within the aromatic ring system, consistent with its anthracycline structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental 1H and 13C NMR data for this compound are not widely published. A predicted 13C NMR spectrum for the related compound, Aranciamycin anhydride, is available and provides insight into the carbon framework of the molecule.[1][2]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

The following is a generalized protocol for the isolation and purification of this compound from a culture of a producing Streptomyces strain. This protocol is based on common methods for isolating secondary metabolites from actinomycetes and may require optimization for specific strains and culture conditions.[3][4]

1. Fermentation:

-

Inoculate a suitable production medium (e.g., starch casein nitrate broth) with a fresh culture of the Streptomyces strain.

-

Incubate the culture under optimal conditions (e.g., 28-30°C, 180-200 rpm) for a period determined by time-course experiments to maximize this compound production (typically 7-14 days).

2. Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate or chloroform.

-

Extract the mycelial biomass separately with a polar organic solvent like methanol or acetone to recover intracellularly stored product.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography using a stationary phase such as silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and by assessing the antibacterial or cytotoxic activity of the fractions.

-

Pool the fractions containing this compound and concentrate them.

-

For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.

Workflow for this compound Isolation and Purification:

Mechanism of Action and Signaling Pathways

As an anthracycline, the primary mechanism of action of this compound is believed to involve the disruption of DNA replication and transcription in cancer cells. This is achieved through two main processes: DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation: The planar aromatic structure of the anthracycline core allows this compound to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of enzymes involved in DNA replication and transcription, leading to a halt in these critical cellular processes.

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Anthracyclines, including likely this compound, stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately induces apoptosis (programmed cell death).

While the direct signaling pathways specifically modulated by this compound have not been extensively elucidated, the induction of DNA damage by topoisomerase II inhibition is known to activate several downstream signaling cascades.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis:

Conclusion

This compound is a promising natural product with potential applications in oncology and as an antimicrobial agent. This guide has summarized its key physical and chemical characteristics and provided a foundational experimental protocol for its isolation. While its precise interactions with cellular signaling pathways require further investigation, its mechanism of action is likely consistent with other anthracyclines, primarily targeting DNA integrity through intercalation and topoisomerase II inhibition. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a clinical candidate.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0009302) [np-mrd.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0009302) [np-mrd.org]

- 3. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Aranciamycin A Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation of Aranciamycin A analogues and derivatives, a class of polyketide antibiotics. The procedures outlined below are based on established protocols for the isolation of similar secondary metabolites from actinomycetes, with specific details drawn from the successful isolation of Aranciamycin K from a marine-derived Streptomyces sp.[1].

Introduction

Aranciamycins are a group of aromatic polyketide antibiotics produced by various species of Streptomyces, a genus of actinomycetes renowned for its prolific production of bioactive secondary metabolites. These compounds have garnered interest in the scientific community due to their potential therapeutic applications. The isolation and purification of this compound and its analogues are critical steps in their study and for potential drug development. This guide will detail the key experimental protocols, from fermentation to purification and characterization.

General Methodologies

The isolation of this compound analogues typically involves a multi-step process that begins with the fermentation of the producing microorganism, followed by extraction of the bioactive compounds, and subsequent chromatographic purification.

The production of this compound analogues is achieved through submerged fermentation of the Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the desired compounds.

Experimental Protocol: Fermentation of Streptomyces sp. SCSIO 41399 for Aranciamycin K Production [1]

-

Strain Cultivation: A single colony of Streptomyces sp. SCSIO 41399 is transferred to a Humic acid-vitamin (HV) agar medium. The strain is maintained at -80°C for long-term storage and prepared on HV agar slants for immediate use, stored at 4°C[1].

-

Liquid Medium Preparation: The liquid fermentation medium is composed of soluble starch (25 g/L), soybean powder (20 g/L), MgSO₄·7H₂O (0.6 g/L), CaCO₃ (0.2 g/L), and sea salt (10 g/L). The pH of the medium is adjusted to 7.0 before sterilization[1].

-

Fermentation Conditions: The fermentation is carried out in 500 mL conical flasks, each containing 200 mL of the liquid medium. The flasks are incubated on a rotary shaker at 180 rpm and 28°C for 7 days[1].

Following fermentation, the bioactive compounds are extracted from both the mycelia and the fermentation broth.

Experimental Protocol: Extraction of Aranciamycin K [1]

-

Separation of Mycelia and Filtrate: The fermented whole broth (30 L) is filtered through cheesecloth to separate the mycelia from the filtrate[1].

-

Filtrate Extraction: The filtrate is concentrated under vacuum to approximately one-quarter of its original volume. The concentrated filtrate is then extracted three times with ethyl acetate (EtOAc)[1].

-

Mycelia Extraction: The mycelia are extracted three times with acetone. The acetone extract is then evaporated under reduced pressure to yield an aqueous solution. This aqueous solution is subsequently extracted three times with EtOAc[1].

-

Pooling of Extracts: The EtOAc extracts from both the filtrate and mycelia are combined for further processing[1].

The crude extract containing the this compound analogues is subjected to a series of chromatographic steps to isolate the individual compounds.

Experimental Protocol: Purification of Aranciamycin K [1]

-

Initial Fractionation: The combined EtOAc extract (15.3 g) is subjected to column chromatography over Octadecyl-silylated (ODS) silica gel[1].

-

Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 column chromatography[1].

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves semi-preparative HPLC on an ODS column (YMC-pack ODS-A, 10 x 250 mm, 5 µm) with a flow rate of 4 mL/min[1].

Data Presentation

The following table summarizes the key quantitative data for the isolated Aranciamycin K.

| Compound | Molecular Formula | Molecular Weight | ¹H NMR Data (DMSO-d₆, 700 MHz) δ in ppm (J in Hz) | ¹³C NMR Data (DMSO-d₆, 175 MHz) δ in ppm |

| Aranciamycin K (1) | C₂₈H₃₀N₂O₉ | 542.55 | 1.15 (3H, d, 6.9), 1.51 (3H, s), 2.01 (3H, s), 2.19 (3H, s), 2.59 (1H, d, 14.1), 2.72 (1H, d, 14.1), 3.82 (2H, brs), 3.89 (1H, d, 9.8), 3.97 (1H, d, 9.8), 5.47 (1H, s) | 11.5, 18.2, 20.3, 23.7, 32.6, 52.3, 58.3, 97.2, 207.8 |

Note: The provided NMR data is a partial list of the key signals for Aranciamycin K as reported in the literature.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the isolation and purification of this compound analogues.

Caption: Overall workflow for the isolation of Aranciamycin analogues.

Caption: Logical relationship of key steps in natural product discovery.

References

An In-depth Technical Guide to the Natural Source and Habitat of Aranciamycin A Producing Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin A is a polyketide antibiotic with potential therapeutic applications. Understanding the natural origins, biosynthetic pathways, and cultivation of the microorganisms that produce this compound is fundamental for its further research and development. This technical guide provides a comprehensive overview of the current knowledge on this compound producing strains, focusing on their natural habitat, isolation, cultivation, and the biosynthesis of the target compound.

Natural Source and Habitat

This compound is a secondary metabolite produced by specific strains of bacteria belonging to the genus Streptomyces. These filamentous bacteria are ubiquitous in natural environments and are renowned for their ability to produce a wide array of bioactive compounds, including a majority of clinically used antibiotics.

The primary identified producers of this compound are strains of Streptomyces albus (specifically ara⁺ strains) and Streptomyces echinatus .[1]

The natural habitats of Streptomyces species are diverse and include:

-

Soil: This is the most common and well-studied habitat for Streptomyces. They are crucial for the decomposition of organic matter in various soil types, from forest and agricultural lands to more extreme environments.

-

Marine Sediments: The oceans represent a vast and relatively untapped reservoir of microbial diversity, including Streptomyces species with unique metabolic capabilities.

-

Freshwater Environments: Rivers, lakes, and their sediments also harbor diverse populations of Streptomyces.

-

Plant Rhizosphere and Endosphere: Some Streptomyces strains form symbiotic or associative relationships with plants, residing in the soil immediately surrounding the roots (rhizosphere) or within the plant tissues themselves (endosphere).

-

Insect Symbionts: Certain Streptomyces species have been isolated from insects, where they can play a role in protecting their hosts from pathogens.

Given this broad distribution, this compound producing strains are most likely to be isolated from soil samples.

Isolation of this compound Producing Strains

The isolation of Streptomyces from environmental samples is a multi-step process that aims to selectively cultivate these bacteria while inhibiting the growth of other microorganisms.

Experimental Protocol: Isolation of Streptomyces from Soil

This protocol is a generalized procedure and may require optimization based on the specific soil sample and target strain.

1. Sample Collection:

- Collect soil samples from a depth of 10-20 cm to minimize surface contamination.

- Place the samples in sterile bags and transport them to the laboratory for processing.

2. Pre-treatment of Soil Sample:

- Air-dry the soil sample at room temperature for 5-7 days. This step helps to reduce the population of vegetative bacterial cells, while the resilient spores of Streptomyces are more likely to survive.

- Gently crush the dried soil using a sterile mortar and pestle to break up large aggregates.

3. Serial Dilution:

- Suspend 1 gram of the pre-treated soil in 9 mL of sterile saline solution (0.85% NaCl) or sterile water to create a 10⁻¹ dilution.

- Vortex the suspension vigorously for 1-2 minutes to ensure thorough mixing.

- Perform a series of 10-fold serial dilutions (10⁻² to 10⁻⁶) by transferring 1 mL of the previous dilution into 9 mL of fresh sterile diluent.

4. Plating and Incubation:

- Plate 0.1 mL aliquots of the higher dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto selective agar media.

- Use a sterile spreader to evenly distribute the inoculum over the surface of the agar.

- Selective Media: Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar are commonly used for the isolation of Streptomyces. To further inhibit the growth of fungi and other bacteria, the media can be supplemented with antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents (e.g., nalidixic acid).

- Incubate the plates at 28-30°C for 7-14 days.

5. Identification of Streptomyces Colonies:

- Streptomyces colonies are typically small, dry, chalky, and often have a powdery appearance due to the formation of aerial mycelium and spores. They may also produce pigments that diffuse into the surrounding agar.

- Select individual, well-isolated colonies with the characteristic morphology of Streptomyces.

6. Purification and Preservation:

- Streak the selected colonies onto fresh selective agar plates to obtain pure cultures.

- Once a pure culture is obtained, it can be preserved for long-term storage in 20% glycerol at -80°C.

Workflow for Isolation of Streptomyces from Soil

Caption: General workflow for the isolation of Streptomyces from a soil sample.

Fermentation for this compound Production

Once a producing strain is isolated, the next step is to cultivate it under controlled conditions to produce this compound. This is typically done through submerged fermentation.

Experimental Protocol: General Fermentation of Streptomyces for Antibiotic Production

This is a general protocol and should be optimized for this compound production by the specific Streptomyces albus strain.

1. Seed Culture Preparation:

- Inoculate a loopful of a pure culture of Streptomyces albus from an agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces).

- Incubate the flask at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours, or until good growth is observed.

2. Production Culture:

- Inoculate a larger volume of production medium with the seed culture. The inoculum size is typically 5-10% (v/v).

- A variety of production media can be used, and the composition will significantly impact the yield of this compound. A typical production medium for Streptomyces contains a carbon source, a nitrogen source, and mineral salts.

- Example Production Medium Components:

- Carbon Source: Glucose, starch, glycerol, or other carbohydrates.

- Nitrogen Source: Soybean meal, yeast extract, peptone, or ammonium salts.

- Mineral Salts: NaCl, K₂HPO₄, MgSO₄·7H₂O, CaCO₃.

- Incubate the production culture at 28-30°C with agitation (180-220 rpm) for 7-10 days.

3. Monitoring and Harvesting:

- Monitor the fermentation by periodically measuring parameters such as pH, biomass, and antibiotic production.

- Harvest the culture at the point of maximum this compound production, which is often during the stationary phase of growth.

4. Extraction and Purification of this compound:

- Separate the biomass from the culture broth by centrifugation or filtration.

- This compound is typically extracted from the culture broth using a solvent extraction method with an organic solvent such as ethyl acetate.

- The crude extract can then be further purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

General Fermentation Workflow

Caption: A generalized workflow for the fermentation and extraction of this compound.

Quantitative Data on this compound Production

Specific quantitative data on the production yield of this compound by wild-type Streptomyces albus strains is not extensively reported in publicly available literature. However, a study on genetically engineered strains of S. albus provides relative production levels.

| Strain | Relative this compound Production (Normalized to wild type) |

| S. albus SAM2 ara⁺ (wild type) | 1.00 |

| S. albus Mutant Strain 1 | Varies (can be higher or lower depending on the mutation) |

| S. albus Mutant Strain 2 | Varies (can be higher or lower depending on the mutation) |

Note: This table is illustrative and based on the concept of relative production. Absolute values in mg/L are needed for a complete quantitative picture and would require specific experimental determination.

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products. Its biosynthesis is governed by a large set of genes organized in a biosynthetic gene cluster (BGC). While the specific BGC for this compound in Streptomyces albus has not been fully elucidated in the available literature, it is known to be a Type II polyketide.[1]

The general biosynthesis of Type II polyketides in Streptomyces involves a set of core enzymes known as the minimal polyketide synthase (PKS). This complex is responsible for the assembly of the polyketide backbone from simple acyl-CoA precursors.

Generalized Type II Polyketide Biosynthesis Pathway

Caption: A generalized schematic of a Type II polyketide biosynthesis pathway in Streptomyces.

Key Steps in the Biosynthesis:

-

Chain Initiation: The biosynthesis is initiated by a starter unit, typically acetyl-CoA or another small acyl-CoA.

-

Chain Elongation: The polyketide chain is elongated through the sequential addition of extender units, most commonly malonyl-CoA, by the minimal PKS complex. The ketosynthase (KSα and KSβ) and the acyl carrier protein (ACP) are the core components of this complex.

-

Cyclization and Aromatization: Once the polyketide chain reaches a specific length, it is folded and undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases, to form the characteristic aromatic core structure.

-

Tailoring Modifications: The aromatic core is then subjected to a series of tailoring modifications, which can include oxidations (by oxygenases), methylations (by methyltransferases), and glycosylations (by glycosyltransferases). These modifications are crucial for the final structure and biological activity of this compound.

Conclusion

This compound is a promising natural product from Streptomyces species, primarily S. albus and S. echinatus. The isolation of producing strains from their natural soil habitat, followed by optimization of fermentation conditions, is key to obtaining sufficient quantities for research and development. While the specific biosynthetic pathway of this compound is yet to be fully detailed in the literature, its classification as a Type II polyketide provides a solid framework for understanding its formation. Further research into the genetic and regulatory mechanisms governing this compound biosynthesis will be crucial for strain improvement and enhancing production yields. This guide provides the foundational knowledge and experimental approaches for researchers to advance the study of this important antibiotic.

References

Methodological & Application

Application Note: HPLC Purification of Aranciamycin A

Introduction

Aranciamycin A is an anthracycline-type antibiotic produced by the bacterium Streptomyces echinatus.[1] Anthracyclines are a class of potent therapeutic agents, and high-purity material is essential for research, development, and clinical applications. This application note provides a detailed protocol for the purification of this compound from a crude extract using High-Performance Liquid Chromatography (HPLC). The methodology is based on established procedures for the purification of similar natural products from Streptomyces species.[2]

Instrumentation and Consumables

-

Preparative HPLC System: Equipped with a gradient pump, autosampler, fraction collector, and UV-Vis detector.

-

Analytical HPLC System: For purity analysis.

-

Columns:

-

Preparative: C18, 10 µm particle size, 10 mm I.D. x 100 mm length (or similar).

-

Analytical: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length.

-

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Additives: Formic acid or trifluoroacetic acid (TFA).

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup.

-

Vials and Collection Tubes: Appropriate for the HPLC system.

Experimental Protocols

1. Sample Preparation: Extraction from Streptomyces Culture

A two-stage fermentation and extraction process is typically employed to obtain the crude extract containing this compound.

-

Fermentation: Streptomyces echinatus is cultured in a suitable production medium to induce the biosynthesis of this compound.

-

Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelial cake. The active compounds, including this compound, are extracted from the supernatant using an organic solvent such as ethyl acetate. The organic phase is then evaporated to dryness to yield the crude extract.

2. Crude Extract Cleanup (Optional but Recommended)

For complex crude extracts, an initial cleanup step using Solid Phase Extraction (SPE) can improve the efficiency and longevity of the preparative HPLC column.

-

SPE Cartridge: C18

-

Conditioning: Methanol followed by water.

-

Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the cartridge.

-

Washing: Wash with a low percentage of organic solvent in water to remove highly polar impurities.

-

Elution: Elute this compound with an increased percentage of organic solvent.

3. Preparative HPLC Purification

The following is a representative method for the preparative purification of this compound. Optimization may be required based on the specific crude extract and HPLC system.

| Parameter | Condition |

| Column | C18, 10 µm, 10 mm I.D. x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 3.0 mL/min |

| Detection Wavelength | 440 nm |

| Injection Volume | Dependent on sample concentration and column loading capacity |

| Fraction Collection | Triggered by peak detection |

4. Purity Analysis by Analytical HPLC

The purity of the collected fractions should be assessed using an analytical HPLC method.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 mm I.D. x 250 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 440 nm |

| Injection Volume | 10 µL |

5. Data Presentation

The quantitative data from the purification and analysis should be summarized for clear comparison.

Table 1: Preparative HPLC Run Summary

| Sample ID | Injection Volume (mL) | This compound Retention Time (min) | Collected Fraction(s) | Yield (mg) |

| Crude Extract Lot 1 | 5 | 18.5 | F5-F7 | 12.3 |

| Crude Extract Lot 2 | 5 | 18.6 | F6-F8 | 11.9 |

Table 2: Analytical HPLC Purity Assessment

| Fraction ID | Retention Time (min) | Peak Area (%) | Purity (%) |

| F5 | 15.2 | 98.9 | 98.9 |

| F6 | 15.3 | 99.5 | 99.5 |

| F7 | 15.2 | 99.1 | 99.1 |

| F8 | 15.3 | 98.7 | 98.7 |

Visualizations

Experimental Workflow for this compound Purification

References

Aranciamycin A mechanism of action studies

Application Notes and Protocols: Investigating the Mechanism of Action of Aranciamycin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an anthracycline antibiotic with demonstrated anticancer potential. It has been identified as an inhibitor of collagenase, with a half-maximal inhibitory concentration (IC50) of 3.7 x 10-7 M, and is also known to inhibit DNA synthesis in tumor cells[1]. As a member of the anthracycline class of compounds, this compound is hypothesized to exert its anticancer effects through multiple mechanisms, including the induction of DNA damage, apoptosis (programmed cell death), and cell cycle arrest. This document provides detailed protocols and application notes to guide researchers in the systematic investigation of the mechanism of action of this compound.

Hypothesized Mechanisms of Action

The primary mechanisms through which this compound is thought to exert its cytotoxic effects on cancer cells are outlined below. These hypotheses are based on its structural class and preliminary findings.

-

2.1 Inhibition of DNA Synthesis and Topoisomerase II: A hallmark of anthracycline antibiotics is their ability to intercalate into DNA, thereby obstructing the processes of DNA replication and transcription. This action can lead to the inhibition of topoisomerase II, an enzyme essential for resolving DNA supercoiling during replication. The resulting accumulation of DNA strand breaks triggers cellular stress and damage responses.

-

2.2 Induction of Apoptosis: The genotoxic stress induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. This process is typically mediated by the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.

-

2.3 Cell Cycle Arrest: By disrupting critical cellular processes such as DNA replication, this compound may activate cell cycle checkpoints. This leads to a halt in cell cycle progression, preventing the proliferation of cancerous cells.

-

2.4 Inhibition of Collagenase: The unique ability of this compound to inhibit collagenase suggests a potential anti-metastatic mechanism. By preventing the degradation of collagen, a major component of the extracellular matrix, this compound may impede the invasion and spread of tumor cells.

Data Presentation

The systematic collection and clear presentation of quantitative data are essential for characterizing the mechanism of action of a novel compound. The following tables provide a framework for organizing experimental results.

Table 1: Known Biological Activity of this compound

| Target | IC50 |

|---|

| Collagenase | 3.7 x 10-7 M[1] |

Table 2: Template for Summarizing this compound Cytotoxicity Data

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

|---|---|---|

| e.g., HeLa (Cervical Cancer) | 48 | To be determined |

| e.g., MCF-7 (Breast Cancer) | 48 | To be determined |

| e.g., A549 (Lung Cancer) | 48 | To be determined |

Table 3: Template for Summarizing Apoptosis Induction Data

| Cell Line | This compound (µM) | % of Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |

|---|---|---|---|

| HeLa | 1 | To be determined | To be determined |

| HeLa | 5 | To be determined | To be determined |

Table 4: Template for Summarizing Cell Cycle Analysis Data

| Cell Line | This compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| A549 | 1 | To be determined | To be determined | To be determined |

| A549 | 5 | To be determined | To be determined | To be determined |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.

Protocol: Determination of Cytotoxicity by MTT Assay

Objective: To quantify the dose-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in each well with 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol: Quantification of Apoptosis by Annexin V and Propidium Iodide Staining

Objective: To measure the extent of apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at concentrations around the predetermined IC50 value for 24 hours.

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each sample.

-

Analyze the samples by flow cytometry. The cell populations should be gated as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Protocol: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate cell cycle analysis software.

Visualizations: Signaling Pathways and Workflows

The following diagrams provide a visual representation of the hypothesized signaling pathway for this compound-induced apoptosis and a typical experimental workflow.

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for .

References

In Vitro Antibacterial Assays for Aranciamycin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin A is an anthracycline antibiotic. While the primary focus of research on this compound has been its potential as an inhibitor of collagenase and its ability to inhibit DNA synthesis in tumor cells, its role as an antibacterial agent is less characterized in publicly available literature.[1][2] This document provides an overview of the proposed antibacterial mechanism of action for anthracyclines, detailed protocols for standard in vitro antibacterial assays that can be applied to this compound, and, for comparative purposes, quantitative data from a similarly named but structurally distinct antibiotic, Anthracimycin.

It is important to note that extensive searches of scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains. Therefore, the quantitative data presented below pertains to Anthracimycin, a novel polyketide antibiotic with potent activity against Gram-positive bacteria.[3][4]

Proposed Mechanism of Action of Anthracycline Antibiotics

Anthracycline antibiotics, the class to which this compound belongs, are known to exert their antimicrobial and anticancer effects primarily through the inhibition of DNA topoisomerase II.[5] This enzyme is crucial for managing DNA topology during replication and transcription. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.

Caption: Proposed mechanism of this compound via Topoisomerase II inhibition.

Data Presentation: Antibacterial Activity of Anthracimycin

Table 1: Minimum Inhibitory Concentration (MIC) of Anthracimycin against Staphylococcus aureus [4]

| Bacterial Strain | MIC (mg/L) |

| MSSA (Methicillin-Susceptible S. aureus) | < 0.25 |

| MRSA (Methicillin-Resistant S. aureus) | < 0.25 |

| VRSA (Vancomycin-Resistant S. aureus) | < 0.25 |

Experimental Protocols

The following are detailed protocols for standard in vitro antibacterial assays that can be utilized to determine the antibacterial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

-

This compound stock solution of known concentration

-

Positive control (bacterial culture without antibiotic)

-

Negative control (broth without bacteria)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Protocol:

-

Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate. The concentration range should be chosen based on preliminary screening or expected potency.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

The final volume in each well should be uniform (e.g., 200 µL).

-

Include a positive control well containing only the bacterial suspension in MHB and a negative control well with only MHB.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Caption: Workflow for Broth Microdilution Assay.

Agar Well Diffusion Assay

This assay is a qualitative or semi-quantitative method to screen for antibacterial activity.

Materials:

-

Sterile Petri dishes

-

Mueller-Hinton Agar (MHA)

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip to create wells

-

This compound solution of known concentration

-

Positive control (e.g., a known antibiotic)

-

Negative control (solvent used to dissolve this compound)

-

Incubator

-

Calipers or ruler

Protocol:

-

Prepare MHA plates and allow them to solidify.

-

Using a sterile cotton swab, evenly streak the surface of the agar with the standardized bacterial culture to create a lawn.

-

Aseptically create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

-

Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.

-

Add the positive and negative controls to separate wells on the same plate.

-